molecular formula C5H12N2O B12967240 (S)-2-(Methylamino)butanamide

(S)-2-(Methylamino)butanamide

Cat. No.: B12967240
M. Wt: 116.16 g/mol
InChI Key: BKAZZDOUYHGNDR-BYPYZUCNSA-N
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Description

(S)-2-(Methylamino)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the second carbon of a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)butanamide can be achieved through several methods. One common approach involves the reaction of (S)-2-aminobutanamide with methyl iodide under basic conditions to introduce the methylamino group. Another method involves the use of potassium acyltrifluoroborates (KATs) and amines, followed by oxidation with hydrogen peroxide to form the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-(Methylamino)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methylamino)butanamide: The enantiomer of (S)-2-(Methylamino)butanamide, with similar chemical properties but different biological activity.

    N-Methylbutanamide: Lacks the stereochemistry of this compound but shares similar functional groups.

    2-Aminobutanamide: The precursor to this compound, lacking the methylamino group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-2-(methylamino)butanamide

InChI

InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1

InChI Key

BKAZZDOUYHGNDR-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](C(=O)N)NC

Canonical SMILES

CCC(C(=O)N)NC

Origin of Product

United States

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